REACTION_CXSMILES
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Br[C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=O.CC1(C)C(C)(C)OB(C2[CH2:21][CH2:22][NH:23][CH2:24][CH:25]=2)O1.[C:27]([O-:30])(O)=[O:28].[Na+]>O1CCOCC1.CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:3]([O:30][C:27]([N:23]1[CH2:22][CH2:21][C:4]([OH:6])([C:3]2[CH:2]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:25][CH2:24]1)=[O:28])([CH3:8])([CH3:4])[CH3:2] |f:2.3,^1:47,49,68,87|
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Name
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Quantity
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1.816 mL
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Type
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reactant
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Smiles
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BrC1=C(C(=O)OC)C=CC=C1
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Name
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Quantity
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4 g
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Type
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reactant
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Smiles
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CC1(OB(OC1(C)C)C=1CCNCC1)C
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Name
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Quantity
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28 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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Quantity
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24 mL
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Type
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reactant
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Smiles
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C(=O)(O)[O-].[Na+]
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CCOC(=O)C
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Name
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Quantity
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0.747 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting solution was degassed
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Type
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ADDITION
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Details
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was added to this solution
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Type
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CUSTOM
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Details
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The reaction was then microwaved in a sealed tube at 140° C. for 5 minutes
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Duration
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5 min
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Type
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TEMPERATURE
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Details
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The resulting cooled
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Type
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CUSTOM
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Details
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reaction mixture
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Type
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FILTRATION
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Details
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filtered through a pad of diatomaceous earth
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Type
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CUSTOM
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Details
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The filtrate was collected
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The crude reaction mixture
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Type
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CUSTOM
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Details
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was then purified by column chromatography (silica gel; DCM to DCM/EtOAc up to 6% as eluent)
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Type
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CUSTOM
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Details
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The desired fractions were collected
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Type
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CUSTOM
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Details
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evaporated in vacuo
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Name
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Type
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product
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Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.04 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |